2-(1-(3,4-二氯苄基)哌啶-4-基)-5-(三氟甲基)-1,3,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

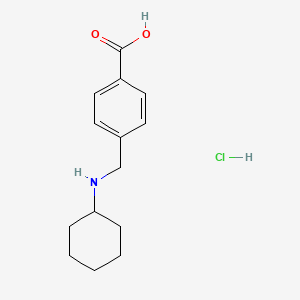

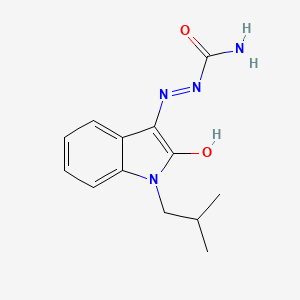

The compound 2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its biological activities. The presence of a trifluoromethyl group and a dichlorobenzyl moiety attached to a piperidine ring suggests potential for significant biological activity, possibly as an antiproliferative agent or enzyme inhibitor.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves the conversion of organic acids into corresponding esters, hydrazides, and subsequently 1,3,4-oxadiazole derivatives. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved stirring 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride . This method could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been characterized by various spectroscopic techniques and, in some cases, confirmed by X-ray diffraction analyses . The piperazine or piperidine rings in these compounds typically adopt a chair conformation, which is a stable configuration that could influence the biological activity of the molecules .

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including rearrangements and hydrolysis. For example, the Boulton–Katritzky rearrangement can transform 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles into spiropyrazoline compounds under certain conditions . The reactivity of these compounds can be influenced by the presence of water, HCl, or other solvents, leading to different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the lipophilicity and thus the transport of these molecules through cell wall barriers . Additionally, intermolecular hydrogen bonds and other interactions contribute to the crystal packing of these compounds, which can be analyzed through Hirshfeld surface analysis and DFT calculations .

科学研究应用

治疗应用

作为更广泛的1,3,4-噁二唑衍生物家族的一部分,化合物2-(1-(3,4-二氯苯基)哌啶-4-基)-5-(三氟甲基)-1,3,4-噁二唑由于其独特的结构特征展现出广泛的生物活性。1,3,4-噁二唑环以其含有两个氮原子和一个氧原子的芳香五元结构而闻名,因其能够有效地与各种酶和受体结合,已成为药物化学中的焦点。这种结合是通过多种弱相互作用促成的,从而引发多种治疗效果。研究突出了1,3,4-噁二唑衍生物在治疗各种疾病方面的显著潜力,强调了它们在药物开发中的价值。这些化合物已经展示出有希望的抗癌、抗真菌、抗菌、抗结核、抗炎、抗神经病、降压、抗组胺、抗寄生虫、抗肥胖、抗病毒等药理活性(Verma et al., 2019)。

药理学意义

1,3,4-噁二唑衍生物的药理学领域显著广泛,涵盖了从抗菌到抗癌等多种活性。最近的研究进一步阐述了噁二唑的多功能性,特别强调了它们与生物大分子进行氢键相互作用,显著增强了它们的药理活性。近年发表的含有噁二唑环的化合物的综述强调了它们的抗菌、抗炎、抗结核、抗真菌、抗糖尿病和抗癌活性,突显了对这些化合物在有机合成、药物化学和药理学方面持续关注(Wang et al., 2022)。

生物活性

噁二唑核,特别是1,3,4-噁二唑变体,以其全面的生物活性而闻名。将其并入各种衍生物已被证明与广泛的药理效应相关,包括抗微生物、抗癌、抗炎等。本综述突出了噁二唑核在合成药物化学领域的重要性,以及其在聚合物、发光材料、电子传输材料和缓蚀剂等各个领域的应用。对含有1,3,4-噁二唑的化合物的合成和生物性质进行了广泛研究,揭示了它们作为高效且低毒药物剂的潜力(Rana et al., 2020)。

金属离子感应应用

除了药理学应用外,1,3,4-噁二唑还被探索其在金属离子感应中的潜力。由于其高光致发光量子产率、优异的热化学稳定性以及潜在的配位位点(N和O供体原子),这些化合物被认为是金属离子传感器的有希望候选者。已经审查了各种用于1,3,4-噁二唑衍生物的合成策略以及它们在开发用于选择性金属离子感应的化学传感器中的应用,突显了这些分子在医学和材料科学领域的多样性(Sharma et al., 2022)。

属性

IUPAC Name |

2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2F3N3O/c16-11-2-1-9(7-12(11)17)8-23-5-3-10(4-6-23)13-21-22-14(24-13)15(18,19)20/h1-2,7,10H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCJKZTWUUGBBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B2499293.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2499296.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2499297.png)

![N-(2,3-Dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2499309.png)